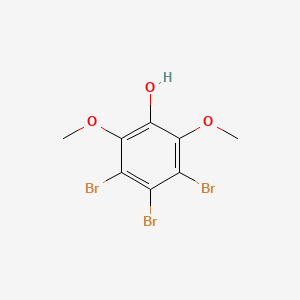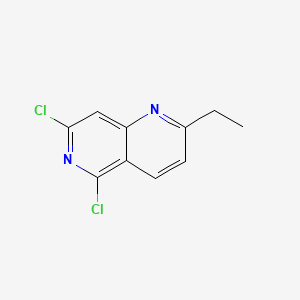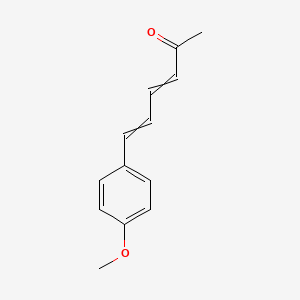![molecular formula C16H14BNO3 B14011824 6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxaborole moiety, which is known for its biological activity, and an indole ring, which is a common structure in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole typically involves multiple steps, starting from commercially available precursors. The key steps often include:
- Formation of the benzoxaborole ring through cyclization reactions.
- Introduction of the indole moiety via coupling reactions.
- Methoxylation to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
- Use of high-purity reagents and solvents.
- Implementation of advanced purification techniques such as chromatography.
- Scale-up of the reaction conditions to accommodate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole: can be compared with other benzoxaborole-containing compounds and indole derivatives.
Similar compounds: include 1-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)benzenesulfonamide and other benzoxaborole-indole hybrids.
Uniqueness
What sets 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole apart is its unique combination of the benzoxaborole and indole moieties, which may confer distinct biological activities and chemical properties not found in other compounds.
This detailed article provides a comprehensive overview of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H14BNO3 |
|---|---|
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methoxyindole |
InChI |
InChI=1S/C16H14BNO3/c1-20-14-4-5-16-11(8-14)6-7-18(16)13-3-2-12-10-21-17(19)15(12)9-13/h2-9,19H,10H2,1H3 |
Clé InChI |
DGRXRBPLYYEOCD-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=C3C=CC(=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)
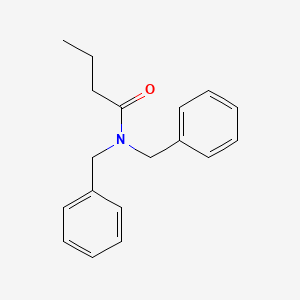

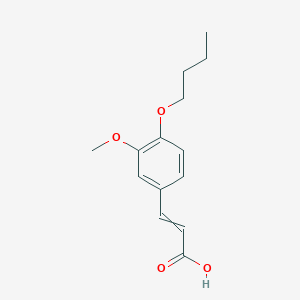
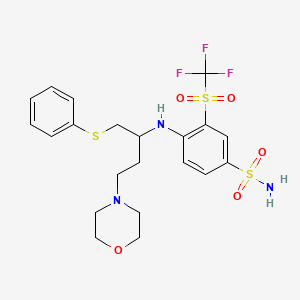
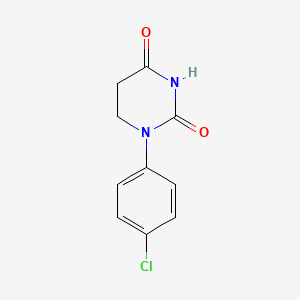
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
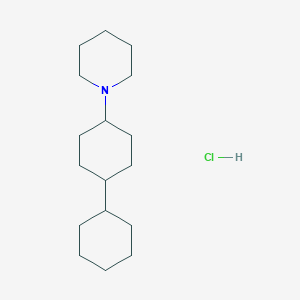
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
